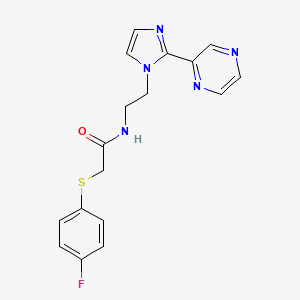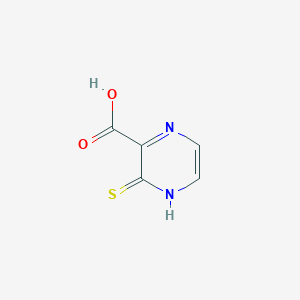
N-(2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide, commonly known as XNT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. XNT is a xanthene-based compound that has been synthesized through a multistep process involving various chemical reactions.
Aplicaciones Científicas De Investigación
Electrochemical and Electrochromic Properties
One study explored the effects of different acceptor groups and copolymerization on the electrochemical and electrochromic properties of polycarbazole derivatives. By introducing acceptor groups with varying polarity, researchers observed significant differences in UV–vis absorption spectra and fluorescent emission, indicating potential applications in electrochromic devices and optoelectronic materials (Hu et al., 2013).
Antimicrobial Activity
Another area of application is in the development of novel antimicrobial agents. A study synthesized a series of compounds with potential antimicrobial activity against a variety of pathogenic microorganisms. These compounds demonstrated significant inhibitory effects, suggesting their utility in combating microbial resistance (Idrees et al., 2019).
Pharmacological Evaluation
Pharmacological evaluations have shown that certain analogues exhibit affinity for GABAB receptors, suggesting potential applications in neurological and psychiatric disorders (Berthelot et al., 1987).
Diuretic Activity
Research into the diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives highlighted compounds with promising in vivo efficacy. This suggests applications in treating conditions that benefit from diuretic action (Yar & Ansari, 2009).
Antipathogenic Activity
A study on thiourea derivatives revealed their interaction with bacterial cells in both free and adherent states, showing significant anti-pathogenic activity. These findings point to potential uses in developing treatments for biofilm-associated infections (Limban et al., 2011).
Antioxidant and Antibacterial Activities
Research on phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid demonstrated good antioxidant and antibacterial activities, suggesting their application in the development of new therapeutic agents (Shankerrao et al., 2013).
Propiedades
IUPAC Name |
N-[2-[(4-ethylphenyl)carbamoyl]-1-benzofuran-3-yl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N2O4/c1-2-19-15-17-20(18-16-19)32-31(35)29-28(23-11-5-8-14-26(23)37-29)33-30(34)27-21-9-3-6-12-24(21)36-25-13-7-4-10-22(25)27/h3-18,27H,2H2,1H3,(H,32,35)(H,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFHKAWRZYJYLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2380577.png)
![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2380578.png)


![2,5,5-Trimethyl-2-vinyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2380585.png)





![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2380597.png)
![N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]but-2-ynamide](/img/structure/B2380598.png)
![[2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine](/img/structure/B2380599.png)